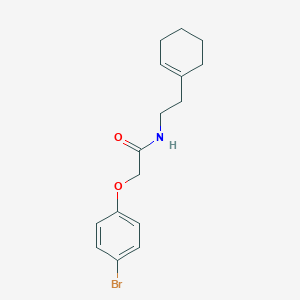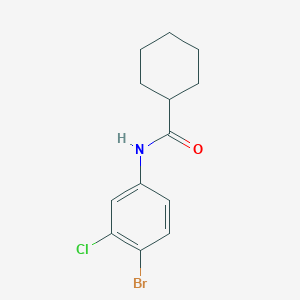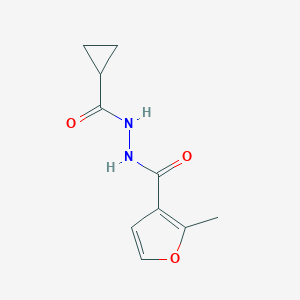![molecular formula C18H22N2O4S B322152 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322152.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide is an organic compound with the molecular formula C18H22N2O4S It is known for its unique structure, which includes an ethoxyaniline group and a sulfonylphenyl group connected to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide typically involves the following steps:
Formation of the Ethoxyaniline Intermediate: Ethoxyaniline is synthesized by reacting aniline with ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The ethoxyaniline intermediate is then sulfonylated using sulfonyl chloride in the presence of a base like pyridine to form the sulfonylphenyl derivative.
Amidation: The final step involves the reaction of the sulfonylphenyl derivative with butanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Catalysts and solvents are selected to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted amines
科学研究应用
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and ethoxyaniline groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide can be compared with similar compounds such as:
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}butanamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}pentanamide: Similar structure but with a pentanamide backbone instead of butanamide.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide: Similar structure but with an acetamide backbone instead of butanamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C18H22N2O4S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C18H22N2O4S/c1-3-5-18(21)19-14-8-12-17(13-9-14)25(22,23)20-15-6-10-16(11-7-15)24-4-2/h6-13,20H,3-5H2,1-2H3,(H,19,21) |
InChI 键 |
USGQKKMWCZWAAH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
规范 SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B322070.png)
![2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322071.png)
![2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322073.png)
![2-(4-bromophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B322075.png)

![2-(4-bromophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B322077.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B322086.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322088.png)
![2-[(cyclohexylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B322089.png)

![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322092.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B322098.png)

![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B322104.png)
